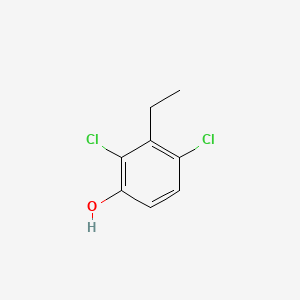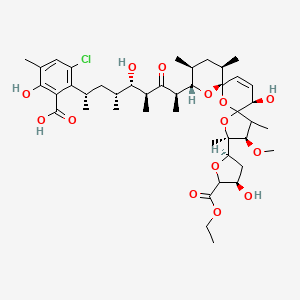![molecular formula C18H16I2N2O2 B12804055 [4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone CAS No. 6337-95-7](/img/structure/B12804055.png)
[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is a chemical compound with the molecular formula C18H16I2N2O It is characterized by the presence of two iodine atoms attached to benzoyl and phenyl groups, linked through a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone typically involves the following steps:
Formation of 4-iodobenzoyl chloride: This can be achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Reaction with piperazine: The 4-iodobenzoyl chloride is then reacted with piperazine to form 4-(4-iodobenzoyl)piperazine.
Coupling with 4-iodobenzoyl chloride: Finally, the 4-(4-iodobenzoyl)piperazine is coupled with 4-iodobenzoyl chloride under basic conditions to yield [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodine atoms in the benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and molecular biology studies.
Medicine
In medicine, [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is investigated for its potential therapeutic properties. Its structural features suggest it could be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This binding is facilitated by the iodine atoms and the piperazine ring, which provide multiple points of interaction with the target molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(4-Bromobenzoyl)piperazin-1-yl]-(4-bromophenyl)methanone
- [4-(4-Chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone
- [4-(4-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Uniqueness
Compared to its analogs, [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it particularly valuable in applications where these characteristics are desired.
Propriétés
Numéro CAS |
6337-95-7 |
|---|---|
Formule moléculaire |
C18H16I2N2O2 |
Poids moléculaire |
546.1 g/mol |
Nom IUPAC |
[4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
Clé InChI |
PAXYMQDFXLUBBO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



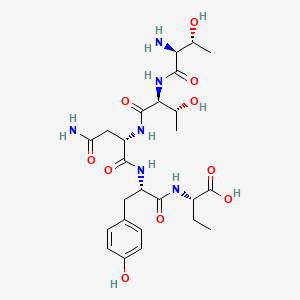
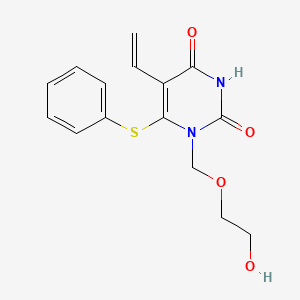
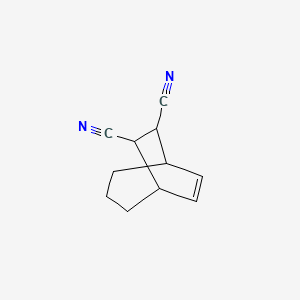
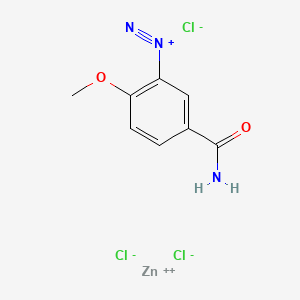
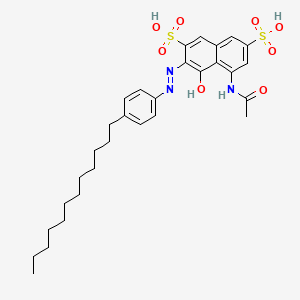
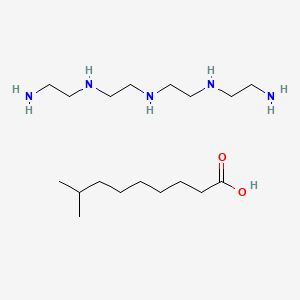

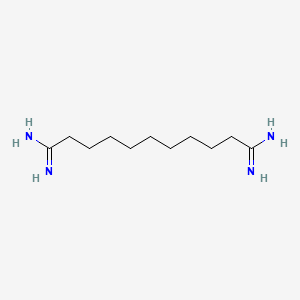
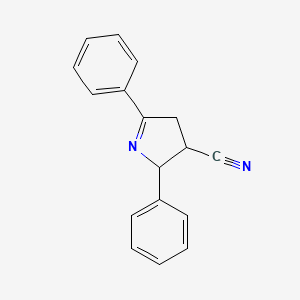
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
